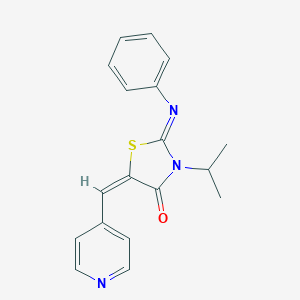
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to have different biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been shown to reduce the levels of reactive oxygen species, which are involved in the development of cancer and inflammation. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tissue remodeling.
実験室実験の利点と制限
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has good stability under different conditions. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is also soluble in different solvents, which makes it easy to use in different assays. However, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has some limitations. It is not very selective and can inhibit the activity of different enzymes. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also have cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for the study of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. One of the directions is to study the structure-activity relationship of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one in animal models and humans. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Finally, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be used as a tool compound to study the role of different enzymes in cancer cell growth and inflammation.
合成法
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde. Another method involves the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and 4-pyridinecarboxaldehyde. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be synthesized using a one-pot reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde in the presence of a catalyst.
科学的研究の応用
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in different fields. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to have antibacterial activity against different strains of bacteria.
特性
製品名 |
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H17N3OS |
分子量 |
323.4 g/mol |
IUPAC名 |
(5E)-2-phenylimino-3-propan-2-yl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13(2)21-17(22)16(12-14-8-10-19-11-9-14)23-18(21)20-15-6-4-3-5-7-15/h3-13H,1-2H3/b16-12+,20-18? |
InChIキー |
FATMJMGYCJLCNR-OLKMIDAGSA-N |
異性体SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
正規SMILES |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298522.png)